The compound "1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile" is a derivative of the pyrazolo[3,4-b]pyridine class, which has been the subject of various studies due to its potential biological activities. Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their antioxidant, antimicrobial activities, and their potential as kinase inhibitors, which are crucial in cancer treatment and other diseases. The incorporation of fluorine atoms into organic molecules often leads to compounds with interesting and useful properties, such as increased stability and bioavailability, as well as altered pharmacokinetics and pharmacodynamics1234.
Multiple synthetic routes for 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile have been described. A common starting material is 3-iodo-1H-pyrazolo[3,4-b]pyridine. This is reacted with 2-fluorobenzyl bromide to form 3-iodo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine. This intermediate is then reacted with zinc cyanide to generate 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile [, ].
The molecular structure of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile contains a pyrazolo[3,4-b]pyridine core, with a 2-fluorobenzyl group attached to the nitrogen atom at position 1 and a nitrile group at position 3 [, ]. Specific details on bond lengths, bond angles, and crystal structure have not been extensively reported in the provided literature.
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. One of the most significant reactions is its conversion to methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate, a potent and orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor []. This transformation involves a series of reactions, including the formation of a pyrimidine ring [, , ]. Further details regarding specific reaction conditions and yields are not readily available in the provided literature.
Vericiguat acts as a soluble guanylate cyclase (sGC) stimulator, enhancing the production of cyclic guanosine monophosphate (cGMP), which plays a crucial role in vasodilation and other physiological processes []. Methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate targets HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle, by binding to the enzyme's active site and inhibiting its activity []. These findings highlight the potential of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile derivatives as valuable tools for investigating various biological pathways.
Pyrazolo[3,4-b]pyridine derivatives have been synthesized and tested for their antioxidant and antimicrobial activities. Compounds with specific substituents have shown high activity against various strains of bacteria and fungi, as well as significant antioxidant properties. These activities suggest potential applications in the development of new antimicrobial agents and treatments for oxidative stress-related conditions1.
The fluorine substitution on the pyrazolo[3,4-b]pyridine core has been associated with anti-cancer activity. For example, the 2,6-difluorophenacyl analogues of 1H-pyrazolo[3,4-b]pyridine have demonstrated potent inhibitory effects on CDKs, which are promising targets for cancer therapy due to their role in cell cycle regulation. The inhibition of CDKs can lead to the suppression of tumor growth and proliferation3.
The synthesis of fluorinated pyrazolo[3,4-b]pyridine derivatives has also been explored for their potential as dopamine receptor ligands. These compounds have shown affinity for D4, D2, and D3 receptors, which are implicated in various neurological disorders, including schizophrenia and Parkinson's disease. The development of selective dopamine receptor ligands could lead to new treatments for these conditions2.
Fluoro-substituted benzo[b]pyran derivatives, which are structurally related to pyrazolo[3,4-b]pyridine, have been evaluated for their anti-lung cancer activity. These compounds have shown promising results against human cancer cell lines, including lung cancer, at low concentrations. This suggests that fluorine-containing pyrazolo[3,4-b]pyridine derivatives could also have potential applications in the treatment of lung cancer4.
The mechanism of action of pyrazolo[3,4-b]pyridine derivatives can vary depending on the specific substitution pattern on the core structure. For instance, some derivatives have been found to inhibit cyclin-dependent kinases (CDKs), which are essential for the regulation of cell cycle progression. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. A study on 1H-pyrazolo[3,4-b]pyridine inhibitors of CDKs revealed that the 2,6-difluorophenyl substitution was critical for potent inhibitory activity, with one compound showing high selectivity for CDK1/CDK23. Additionally, fluorinated pyrazolo[3,4-b]pyridine derivatives have been evaluated for their receptor binding affinities, indicating potential as dopamine receptor ligands, which could have implications in neurological disorders2.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: